Cobimetinib-13C6 (racemate)

Isotope dilution mass spectrometry Therapeutic drug monitoring Assay specificity

Cobimetinib-13C6 (racemate) is a stable isotope-labeled internal standard (SIL-IS) in which six carbon-12 atoms of the cobimetinib racemate backbone are replaced by carbon-13. With a molecular weight of 537.27 g/mol, a +6 Da mass shift relative to unlabeled cobimetinib (531.31 g/mol), and a baseline isotopic enrichment specification of 99% 13C, it is purpose-built for accurate isotope dilution mass spectrometry in therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies.

Molecular Formula C21H21F3IN3O2
Molecular Weight 537.27 g/mol
Cat. No. B12380395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCobimetinib-13C6 (racemate)
Molecular FormulaC21H21F3IN3O2
Molecular Weight537.27 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O
InChIInChI=1S/C21H21F3IN3O2/c22-14-6-5-13(19(18(14)24)27-16-7-4-12(25)9-15(16)23)20(29)28-10-21(30,11-28)17-3-1-2-8-26-17/h4-7,9,17,26-27,30H,1-3,8,10-11H2/i4+1,7+1,9+1,12+1,15+1,16+1
InChIKeyBSMCAPRUBJMWDF-RYKIASKTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cobimetinib-13C6 (Racemate) Procurement Guide: Analytical Specifications for MEK Inhibitor Bioanalysis


Cobimetinib-13C6 (racemate) is a stable isotope-labeled internal standard (SIL-IS) in which six carbon-12 atoms of the cobimetinib racemate backbone are replaced by carbon-13. With a molecular weight of 537.27 g/mol, a +6 Da mass shift relative to unlabeled cobimetinib (531.31 g/mol), and a baseline isotopic enrichment specification of 99% 13C, it is purpose-built for accurate isotope dilution mass spectrometry in therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies [1]. The racemic form of the SIL-IS is analytically matched to the cobimetinib active pharmaceutical ingredient, which is itself developed and administered as a racemate—making this the only isotopically labeled form directly aligned with the stereochemical composition of the clinical drug .

Why Cobimetinib-13C6 (Racemate) Cannot Be Replaced by Deuterated or Unlabeled Substitutes


Stable isotope-labeled internal standards are not interchangeable commodities. Deuterated cobimetinib (e.g., cobimetinib-d4) introduces a +4 Da nominal mass shift from deuteration rather than 13C incorporation, which alters chromatographic retention relative to the unlabeled analyte due to the well-characterized 'deuterium isotope effect' on reversed-phase retention . This retention time shift can compromise co-elution with the target analyte—a prerequisite for valid matrix effect correction in LC–MS/MS. In contrast, 13C-labeled analogs co-elute nearly identically with their unlabeled counterparts, enabling more robust internal standard-based compensation for ion suppression or enhancement [1]. Furthermore, unlabeled structural analogs (e.g., trametinib or binimetinib used as surrogate internal standards) lack the identical chemical structure required for matched extraction recovery, ionization efficiency, and fragmentation pattern—introducing systematic bias that fails regulatory bioanalytical method validation criteria per FDA and EMA guidance [2].

Cobimetinib-13C6 (Racemate): Head-to-Head Quantitative Differentiation Evidence


13C6 Isotopic Enrichment ≥99% Ensures <1% Unlabeled Analyte Interference at the Internal Standard Channel

Cobimetinib-13C6 (racemate) is supplied with a minimum isotopic enrichment specification of 99% 13C, as certified across multiple reputable ISO-grade vendors including Alsachim (Product C4824) and Alfa Chemistry/Isotope Science (Catalog ACMA00065405) [1]. This ensures that at most 1% of the internal standard mass comprises residual unlabeled (12C) cobimetinib, which would otherwise contribute signal at the analyte channel and bias quantification at low concentrations. Commercially available deuterated alternatives, such as cobimetinib-d4 hydrochloride (e.g., MedChemExpress Cat. HY-13064S1, purity 99.26%), are typically sold with chemical purity specifications but without a published minimum isotopic enrichment value in public-facing documentation —introducing uncertainty regarding the fraction of unlabeled carryover in the internal standard lot.

Isotope dilution mass spectrometry Therapeutic drug monitoring Assay specificity

13C6-Labeled Internal Standard Enables Co-Elution and Robust Matrix Effect Correction in Validated UPLC–MS/MS Methods

In a validated UPLC–MS/MS method for simultaneous quantification of seven oral oncolytics (including cobimetinib) in human plasma, stable isotope-labeled internal standards—including a 13C-labeled cobimetinib analog—were employed for each analyte [1]. The method achieved within-day accuracy of 86.8–115.0% with precision <10.4%, and between-day accuracy of 89.7–111.9% with precision <7.4%, across a cobimetinib calibration range of 6–1000 μg/L (6–1000 ng/mL) [1]. This performance is enabled by the near-identical chromatographic retention of 13C-labeled internal standards with their unlabeled analytes, which ensures that any ion suppression or enhancement occurring at the analyte retention time equally affects the internal standard—a property that deuterated internal standards can fail to deliver due to the deuterium isotope effect on reversed-phase retention . Methods employing non-isotopic structural analogs as internal standards (e.g., using trametinib to quantify cobimetinib) cannot achieve this level of matrix effect compensation without additional validation burdens under FDA guidance [2].

Matrix effect correction LC–MS/MS method validation Stable isotope dilution

Racemic 13C6 Form Chemically Matches the Clinical API Stereochemistry, Avoiding Chiral Bias in Extraction and Chromatography

Cobimetinib is clinically developed and administered as a racemic mixture (brand name Cotellic); the R-enantiomer (CAS 934660-94-3) is documented as the 'less active' enantiomer . The 13C6-labeled cobimetinib (racemate) reproduces this exact 1:1 enantiomeric ratio, ensuring that the internal standard mirrors the stereochemical composition of the analyte in clinical samples. This is analytically critical: if an enantiopure internal standard (e.g., a single-enantiomer 13C-labeled or deuterated form) were used to quantify a racemic analyte, differential protein binding, extraction recovery, or chromatographic behavior between enantiomers could introduce enantiomer-dependent quantification bias [1]. The racemic 13C6 form eliminates this risk by matching the stereochemical profile of circulating cobimetinib in patient samples [2].

Racemate analytical matching Chiral chromatography Bioanalytical method validation

≥1 Year Shelf-Life Stability Specification Reduces Requalification Burden for Multi-Year Clinical Studies

Cobimetinib-13C6 (racemate) from Alsachim (Product C4824) and Alfa Chemistry/Isotope Science (Catalog ACMA00065405) carries a published stability specification of ≥1 year under recommended storage conditions [1]. This is significant for TDM programs and multi-year clinical trials: if the internal standard degrades mid-study, requalification of a new lot against the existing calibration range and QC samples is required under FDA BMV guidance, consuming analyst time and risking delays. Vendors of deuterated cobimetinib internal standards (e.g., cobimetinib-d4 hydrochloride) generally do not publish a minimum stability duration on their product pages—requiring the purchaser to either request a CoA or assume shorter stability and plan for more frequent reorder and requalification cycles .

Reference standard stability Longitudinal clinical studies Procurement logistics

+6 Da Mass Shift Provides Clean Mass Spectrometric Separation from Unlabeled Analyte Without Isotopic Overlap

The incorporation of six 13C atoms into cobimetinib produces a nominal mass shift of +6 Da (MW 537.27 vs. 531.31 for unlabeled cobimetinib) [1]. This mass increment places the internal standard MRM transition well outside the natural abundance isotopic envelope of the unlabeled analyte. For a molecule with a molecular weight of ~531 Da, the natural abundance [M+6] isotopologue peak is effectively zero, meaning there is negligible 'crosstalk' from the analyte into the internal standard channel. In contrast, a deuterated internal standard with only +4 Da nominal mass (e.g., cobimetinib-d4) must contend with potential contribution from the [M+4] natural abundance isotopologue of the unlabeled analyte—especially relevant for chlorine- or bromine-containing compounds, though less pronounced for cobimetinib (which contains fluorine and iodine; iodine has a significant [M+2] isotopologue from its natural isotopic distribution) . The 6-Da shift provides additional margin against isotopic overlap in high-concentration clinical samples [2].

Mass spectrometry Isotopic pattern overlap Internal standard selection

Cobimetinib-13C6 (Racemate): High-Value Application Scenarios for Procurement Decision-Making


Therapeutic Drug Monitoring (TDM) of Cobimetinib in Melanoma Patients Receiving Cotellic + Zelboraf Combination Therapy

Clinical TDM programs require validated bioanalytical methods capable of quantifying cobimetinib in human plasma with between-day precision <15% CV and accuracy within ±15% across the therapeutic range. The 13C6-labeled racemic internal standard has been a critical component of validated UPLC–MS/MS methods achieving between-day precision <7.4% CV and accuracy 89.7–111.9% over 6–1000 ng/mL, with documented application to TDM in cancer patients [1]. The racemic form of the SIL-IS ensures stereochemical fidelity to the clinical analyte, while the 99% 13C enrichment minimizes cross-signal at the LLOQ—both essential for reliable dose-adjustment decisions based on trough concentration measurements [2].

Regulatory-Compliant Pharmacokinetic Studies Supporting ANDA and 505(b)(2) Submissions for Generic Cobimetinib

Generic drug developers conducting PK bridging studies must demonstrate bioequivalence using fully validated bioanalytical methods that meet FDA BMV Guidance standards. Cobimetinib-13C6 (racemate) from ISO-grade vendors (Alsachim C4824; Alfa Chemistry ACMA00065405) is supplied with lot-specific Certificates of Analysis documenting purity ≥98%, isotopic enrichment ≥99% 13C, and stability ≥1 year [3]. This documentation package directly supports the internal standard traceability requirements expected in ANDA submissions. The racemic form eliminates the regulatory question of whether an enantiopure internal standard adequately represents the racemic analyte in extraction and chromatography—a line of inquiry that FDA reviewers may raise if the IS and analyte stereochemistry are mismatched [4].

High-Throughput Clinical Pharmacology Labs Running Multiplexed Oncology Drug Panels

Clinical pharmacology laboratories increasingly deploy multiplexed LC–MS/MS methods that simultaneously quantify 7–14 oral oncolytics from a single plasma aliquot. In these panels, each analyte requires its own stable isotope-labeled internal standard to ensure analyte-specific matrix effect correction. Cobimetinib-13C6 (racemate) has been successfully deployed in such multiplexed methods, including a validated 8-analyte panel (cobimetinib, cabozantinib, dabrafenib, niraparib, olaparib, vemurafenib, regorafenib, and regorafenib M2) with a 5-minute UPLC runtime [1]. The +6 Da mass shift and co-elution with unlabeled cobimetinib prevent cross-talk with other analytes in the panel while maintaining the throughput required for routine clinical service [5].

Method Development and Cross-Validation of In-House vs. Reference Bioanalytical Methods

When cross-validating an in-house cobimetinib bioanalytical method against a published reference method, the choice of internal standard is a critical variable. Procuring Cobimetinib-13C6 (racemate) as the reference SIL-IS allows direct comparison of method performance parameters (accuracy, precision, matrix effect, recovery) without the confounder of different internal standard physicochemical properties. Published methods using 13C-labeled cobimetinib internal standards report extraction recovery of 74–104% and analytical recovery of 94–104% with low variability (<15%) across multiple analytes—benchmarks that can only be fairly compared when the same internal standard chemistry is employed [6]. This enables laboratories to isolate method-specific variables (extraction protocol, column chemistry, mobile phase) from internal standard-dependent variables during troubleshooting and optimization.

Quote Request

Request a Quote for Cobimetinib-13C6 (racemate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.